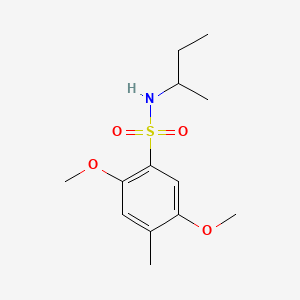![molecular formula C20H18ClN5O2S B2378313 N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 938628-93-4](/img/structure/B2378313.png)
N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Triazole compounds can be synthesized by the nucleophilic substitution reaction . The starting material can be synthesized from anthranilic acid .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse, given their ability to bind with a variety of enzymes and receptors in the biological system .Aplicaciones Científicas De Investigación
Antihistaminic Activity
Several studies have focused on derivatives of [1,2,4]triazolo[4,3-a]quinazolin, revealing significant antihistaminic activity. These compounds have been shown to protect against histamine-induced bronchospasm in animal models, with some derivatives demonstrating potency comparable to or greater than standard antihistamines like chlorpheniramine maleate. Notably, some of these compounds also exhibited minimal sedative properties, a common side effect of many antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015), (Alagarsamy, Shankar, & Murugesan, 2008), (Wu et al., 2012).
Synthesis and Pharmacological Properties
Innovative synthetic routes have been developed for these compounds, leading to the creation of various derivatives with potential pharmacological applications. The focus has been on enhancing their efficacy and reducing side effects, particularly sedation (Alagarsamy, Solomon, & Murugan, 2007), (Saleh & Abdel-megeed, 2003).
Potential in Heart Disease Treatments
Some derivatives have been evaluated for their positive inotropic activity, which could be beneficial in treating certain heart conditions. These compounds were tested on isolated rabbit heart preparations, demonstrating enhanced stroke volume, a critical factor in heart function (Wu et al., 2012), (Wu, Ma, Niu, Cui, & Piao, 2012).
Quality Control and Standardization
The development of quality control methods for these compounds is crucial, especially for potential antimalarial applications. This includes various physicochemical characterizations and ensuring the purity of the compounds (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Mecanismo De Acción
Direcciones Futuras
Triazole compounds have shown versatile biological activities, making them a promising area for future research . Their potential applications in antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular drugs make them a valuable target for future studies .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-2-11-25-18(28)15-5-3-4-6-16(15)26-19(25)23-24-20(26)29-12-17(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZTZPOCNUYIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2378232.png)
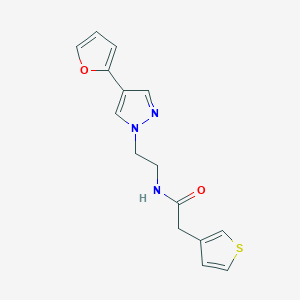

![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)
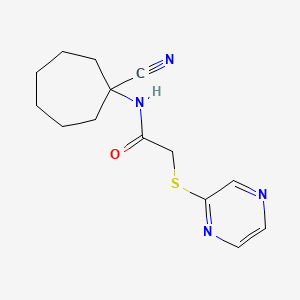
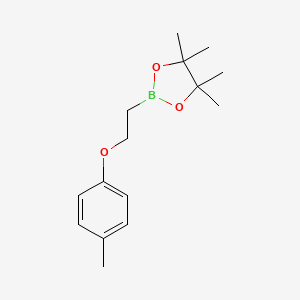
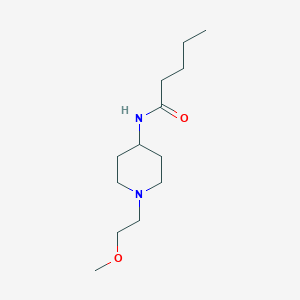
![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)

